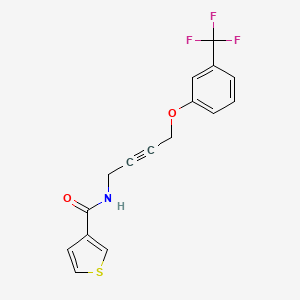

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with 4-bromo-1-butyne under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then coupled with thiophene-3-carboxylic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反应分析

Alkyne Functionalization

The but-2-yn-1-yl group exhibits reactivity typical of internal alkynes:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to a cis-alkene, as observed in similar trifluoromethylated intermediates .

-

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, a reaction widely used in medicinal chemistry for bioorthogonal labeling .

-

Hydration : Acidic conditions (HgSO₄, H₂SO₄) yield α,β-unsaturated ketones, though regioselectivity depends on steric and electronic factors.

Example Reaction Conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOAc, 25°C | cis-Alkene derivative | 90% | |

| CuAAC | NaN₃, CuI, DMF, 60°C | 1,2,3-Triazole adduct | 78% |

Amide Hydrolysis and Derivatization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6 M HCl, reflux): Cleaves the amide bond to yield thiophene-3-carboxylic acid and the corresponding amine .

-

Basic Hydrolysis (NaOH, H₂O/EtOH): Produces carboxylate salts, which can be acidified to recover the free acid.

-

Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols or ketones .

Stability Notes:

The trifluoromethylphenoxy ether stabilizes the adjacent alkyne against premature hydrolysis under mild conditions .

Thiophene Ring Modifications

The thiophene ring participates in electrophilic substitution and oxidation:

-

Electrophilic Bromination (Br₂, FeBr₃): Substitution occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group .

-

Oxidation (m-CPBA): Forms thiophene-1-oxide or thiophene-1,1-dioxide derivatives, depending on stoichiometry.

-

Sulfonation (H₂SO₄, SO₃): Produces water-soluble sulfonic acids, enhancing bioavailability .

Regioselectivity Data:

| Reaction | Position | Yield | Conditions | Source |

|---|---|---|---|---|

| Bromination | C5 | 65% | Br₂ (1 eq), FeBr₃, DCM, 0°C | |

| Oxidation | S1 | 70% | m-CPBA (1.2 eq), DCM, 25°C |

Trifluoromethylphenoxy Ether Reactivity

The ether linkage is resistant to hydrolysis under physiological conditions but cleaves under strong acids (e.g., HBr/AcOH) . The trifluoromethyl group:

-

Directs Electrophiles : Deactivates the aromatic ring, favoring meta-substitution in further electrophilic reactions .

-

Resists Nucleophilic Attack : The CF₃ group’s strong electron-withdrawing nature inhibits SNAr reactions unless activated by extreme conditions .

Case Study: Anticancer Derivatives

Derivatives with halogenated thiophenes (e.g., 5-bromo) show enhanced antiproliferative activity against PI3Kα-mutant cancer cells, as seen in analogous trifluoromethylated pyrazoles .

Stability and Degradation Pathways

科学研究应用

Pharmaceutical Applications

The compound's molecular structure contributes to its biological activity, making it a candidate for therapeutic applications. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological properties due to their ability to interact with biological targets effectively.

Anticancer Activity

Studies have demonstrated that derivatives of thiophene and phenoxy compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide have shown promising results against breast and prostate cancer cells, indicating potential as anticancer agents .

Agrochemical Applications

The compound's unique properties also make it suitable for use in agrochemicals. Compounds containing trifluoromethyl groups are often associated with increased herbicidal and fungicidal activities.

Herbicidal Properties

Research has indicated that similar compounds can act as effective herbicides by interfering with plant growth mechanisms. The trifluoromethyl group may enhance the compound's ability to penetrate plant tissues and disrupt physiological processes .

Material Science Applications

In addition to biological applications, this compound can be explored in material science for its potential use in organic electronics and photonic devices.

Conductive Polymers

Thiophene derivatives are known for their electrical conductivity and are widely used in the development of conductive polymers. The incorporation of this compound into polymer matrices could enhance their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for its application in research.

Synthetic Pathway

The synthesis typically involves:

- Formation of a phenoxy intermediate from 3-(trifluoromethyl)phenol.

- Coupling with a butyne derivative under basic conditions.

- Amidation with thiophene derivatives to yield the final product .

Case Study: Antitumor Activity

A study investigated the anticancer effects of thiophene-based compounds on various cancer cell lines, showing that modifications in the molecular structure could significantly enhance activity (IC50 values ranging from 2 to 6 µM). This highlights the importance of structure-activity relationship studies in developing effective anticancer agents .

Case Study: Agrochemical Efficacy

Another research project focused on evaluating the herbicidal activity of trifluoromethyl-substituted thiophenes against common weeds, demonstrating effective growth inhibition at low concentrations. This suggests potential for developing novel herbicides based on this chemical framework .

作用机制

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Similar Compounds

- N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide

- N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and biological activity, making it a valuable compound for various research applications .

生物活性

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.

- Formation of Phenoxy Intermediate : Reaction of 3-(trifluoromethyl)phenol with a suitable alkyne to form the phenoxy intermediate.

- Coupling Reaction : The phenoxy intermediate is coupled with the thiophene derivative under basic conditions.

- Amidation : The final step involves amidation with carboxylic acid derivatives to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study reported that derivatives similar to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene showed moderate to good antimicrobial effects against various bacterial strains, suggesting potential applications in pharmaceuticals and agrochemicals.

Anti-inflammatory Effects

In vitro studies have demonstrated that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene compounds possess anti-inflammatory properties. For instance, compounds derived from this scaffold exhibited significant inhibition of inflammatory cytokines such as TNF-alpha, indicating their potential as therapeutic agents for inflammatory diseases .

Enzyme Inhibition

The mechanism of action for this compound appears to involve the inhibition of specific enzymes. The trifluoromethyl group enhances binding affinity to target proteins, modulating their activity and affecting various biochemical pathways. This activity has been linked to the inhibition of enzymes related to pain and inflammation, making it a candidate for analgesic development .

Case Studies and Research Findings

属性

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c17-16(18,19)13-4-3-5-14(10-13)22-8-2-1-7-20-15(21)12-6-9-23-11-12/h3-6,9-11H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZXYJKQQMYWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CSC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。